molecular formula C19H17FN2O3S B3465060 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B3465060
M. Wt: 372.4 g/mol
InChI Key: BVDKFRUFUKEKRD-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a dimethoxybenzamide moiety

Preparation Methods

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiazole intermediate.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the thiazole-fluorobenzyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. For example, the fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.

    Medicine: The compound’s biological activities make it a candidate for further investigation in medicinal chemistry, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound’s unique chemical structure and properties may find applications in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide: This compound has a methyl group instead of a fluorine atom in the benzyl moiety, which may result in different biological activities and chemical reactivity.

    N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide: The presence of a chlorine atom instead of fluorine can influence the compound’s physicochemical properties and interactions with biological targets.

    N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide: The bromine atom may impart different steric and electronic effects compared to fluorine, affecting the compound’s overall behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-8-5-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-3-6-14(20)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKFRUFUKEKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

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